molecular formula C5HClN2O2S2 B488372 5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid CAS No. 192878-32-3

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

Cat. No.: B488372
CAS No.: 192878-32-3
M. Wt: 220.7g/mol
InChI Key: SULMCWUDFGQREH-UHFFFAOYSA-N
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Description

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is a heterocyclic compound with the molecular formula C5H3ClN2O2S2. This compound is notable for its unique structure, which includes a thieno-thiadiazole ring system. It has a molecular weight of 222.68 g/mol and is often used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chlorothiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then treated with hydrazine to yield the desired thiadiazole compound .

Industrial Production Methods

Industrial production methods for this compound are generally similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or interact with DNA, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A similar heterocyclic compound with a sulfur and nitrogen atom in the ring.

    Thiadiazole: Another related compound with a similar ring structure but different substituents.

Uniqueness

5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both chlorine and carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .

Properties

IUPAC Name

5-chlorothieno[2,3-d]thiadiazole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HClN2O2S2/c6-3-1(5(9)10)2-4(11-3)7-8-12-2/h(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SULMCWUDFGQREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(SC2=C1SN=N2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192878-32-3
Record name 5-chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

79 ml (201.6 mmol) of n-butyllithium (1.6M in hexane) are added at -30° C., under nitrogen, to a solution of 20.4 g (201.6 mmol) of diusopropylamine in 200 ml of tetrahydrofuran (THF). After 20 minutes' stirring at -20° C., the LDA solution so prepared is added dropwise at -90° C., under nitrogen, by means of a capillary, to a suspension of 15.0 g (80.6 mmol) of thieno[2,3-d]1,2,3-thiadiazole-6-carboxylic acid in 150 ml of THF. After 90 minutes' stirring at -50° C., a solution of 42.0 g (177.2 mmol) of hexachloroethane in 70 ml of THF is added at -90° C. and the reaction mixture is heated to room temperature within a period of 2 hours. Then the reaction mixture is poured onto 2 litres of water, the aqueous phase is extracted with diethyl ether and acidified with concentrated hydrochloric acid, and the product is isolated by filtration. There are obtained 17.55 g of light-brown solid having a melting point of 255°-265° C. (decomposition).
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
42 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
2 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 2
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 3
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 4
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 5
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid
Reactant of Route 6
5-Chlorothieno[2,3-d][1,2,3]thiadiazole-6-carboxylic acid

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